4-Amino-3-pyridinesulfonamide
Overview
Description
4-Amino-3-pyridinesulfonamide derivatives are a class of compounds that have been extensively studied due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring, which is a common motif in many drugs and pharmaceuticals. The interest in these compounds is driven by their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of 4-Amino-3-pyridinesulfonamide derivatives often involves multi-step reactions starting from various pyridine precursors. For instance, one derivative was synthesized using a condensation reaction between pyridine-4-carboxaldehyde and sulfadiazine . Another approach involved chlorination, ammonolysis, condensation, and purification steps starting from 4-hydroxy-3-pyridinesulfuric acid, which resulted in an improved total yield of 75% . These synthetic routes are crucial for producing the desired sulfonamide derivatives with high purity and yield, which are essential for further biological testing and potential therapeutic applications.
Molecular Structure Analysis
The molecular structures of these derivatives have been elucidated using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy . Crystallographic studies have also been conducted to understand the hydrogen bonding and molecular packing of pyridinesulfonamide functional groups . These structural investigations provide insights into the molecular conformations and interactions that are important for their biological activity and stability.
Chemical Reactions Analysis
4-Amino-3-pyridinesulfonamide derivatives can participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. For example, Co(II) and Ni(II) complexes containing a sulfapyridine Schiff base derivative were synthesized and their structures were characterized . Additionally, reactions with methyl acetylpyruvate have been used to prepare pyrrolo[3,4-c]pyridines, demonstrating the versatility of these compounds in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-pyridinesulfonamide derivatives, such as solubility, melting points, and basicity, are influenced by the substituents on the pyridine ring. For instance, the introduction of a diethylamino group at the 4-position of the pyridine ring significantly increases the basicity of the compound . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds have also been calculated to predict their pharmacokinetic behavior . These properties are critical for the development of these compounds as potential therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Techniques : 4-Amino-3-pyridinesulfonamide and its derivatives are synthesized through various processes like chlorination, ammonolysis, and condensation, using raw materials like 4-hydroxy-3-pyridinesulfuric acid. These methods aim to increase yield and simplify procedures (Zhang De-jun, 2006) (N. Pei, 2002).
Structural Analysis : Studies on crystal structures of pyridinesulfonamides help understand their hydrogen bonding and molecular packing, which is crucial for pharmaceutical applications and as ligands in metal–organic frameworks (Kalyanachakravarthi Akiri et al., 2012).
Applications in Cancer Research
Anticancer Activity : Derivatives of 4-Amino-3-pyridinesulfonamide have shown promise in inhibiting cancer cell growth, with some compounds demonstrating significant efficacy against specific cancer cell lines, including breast cancer (M. Ghorab, M. Al-Said, 2012) (T. Owa et al., 2002).
Carbonic Anhydrase Inhibitors : Certain 4-substituted-3-pyridinesulfonamides have been found effective as inhibitors of carbonic anhydrase isozymes, which are relevant in cancer research due to their association with various tumor types (Z. Brzozowski et al., 2010).
Photophysicochemical Research
- Photophysicochemical Properties : The photophysical and photochemical properties of zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have been explored for their potential applications in photocatalysis and photodynamic therapy (Gülen Atiye Öncül et al., 2021) (Gülen Atiye Öncül et al., 2022).
Neurological Research
- Impact on Demyelinated Axons : Studies on 4-aminopyridine, a related compound, reveal insights into its effects on demyelinated axons, synapses, and muscle tension, offering potential applications in treating neurological disorders like multiple sclerosis (K. Smith et al., 2000).
Drug Discovery and Development
Inhibitory Activity in Drug Design : Research includes the synthesis and testing of compounds with 4-Amino-3-pyridinesulfonamide structures for inhibitory activity against various biological targets, aiding in the development of potential drug candidates (M. Bozdağ et al., 2014) (R. Stearns et al., 2002).
Anticancer and Anticholinesterase Agents : New hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were studied as dual inhibitors of acetyl- and butyrylcholinesterase, with potential for Alzheimer’s disease treatment (G. Makhaeva et al., 2020).
Other Applications
- Coordination Compounds and Catalysis : The synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes offer insights into potential applications in catalysis and material science (H. Hasan et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridinesulfonamide | |
CAS RN |
75903-62-7 | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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